molecular formula C9H4ClFIN B1436260 4-Chloro-8-fluoro-3-iodoquinoline CAS No. 1431363-50-6

4-Chloro-8-fluoro-3-iodoquinoline

Cat. No. B1436260
M. Wt: 307.49 g/mol
InChI Key: DQHPXFMRRZAKMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of 4-Chloro-8-fluoro-3-iodoquinoline is characterized by the presence of a quinoline ring, which is a heterocyclic compound containing two fused rings, a benzene ring and a pyridine ring . The molecule has three halogen substituents: a chlorine atom, a fluorine atom, and an iodine atom.


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-8-fluoro-3-iodoquinoline include a molecular weight of 307.49 g/mol. The compound is predicted to have a boiling point of 324.4±22.0 °C and a density of 1.908±0.06 g/cm3 . It is recommended to be stored in a dark place, sealed in dry, at room temperature .

Scientific Research Applications

  • Organic Synthesis and Medicinal Chemistry

    • Fluorinated quinolines have proven their significance in the field of organic synthesis and medicinal chemistry due to their wide range of biological and pharmacological properties .
    • A variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations have been considered .
    • The quinoline skeleton has been used for a long time as a basic structure for search of synthetic antimalarial drugs .
    • Many synthetic quinolines proved to exhibit antibacterial, antineoplastic, and antiviral activities .
  • Pharmaceuticals

    • The quinoline core is found in several natural products, pharmaceuticals, functional organic materials, and agrochemicals .
    • Incorporation of a fluorine atom into azaaromatics is known to enhance biological activity of fluorinated compounds, and provide some other unique properties .
    • The most known drugs belong certainly to the family of fluoroquinolones exhibiting a broad spectrum of antibacterial activity .
  • Agriculture

    • A number of fluorinated quinolines have found application in agriculture .
  • Components for Liquid Crystals

    • Fluorinated quinolines are also used as components for liquid crystals .
  • Cyanine Dyes

    • Cyanine dyes on the basis of quinolines also make a considerable share in commercial production .
  • Material Sciences

    • Nitrogen heterocycles may have significant potential in material sciences due to their ability to modify solubility, lipophilicity, and polarity, thereby changing the physicochemical properties and enhancing potency, selectivity, and metabolic stability .
  • Enzyme Inhibitors

    • Many synthetic quinolines have proven to exhibit antibacterial, antineoplastic, and antiviral activities .
    • They are known to inhibit various enzymes, enhancing their biological activity .
  • Antimalarial Drugs

    • The quinoline skeleton has been used for a long time as a basic structure for the synthesis of antimalarial drugs .
    • For example, fluoroquine and mefloquine are synthetic antimalarial drugs that incorporate the quinoline structure .
  • Antineoplastic Drugs

    • Antineoplastic drug Brequinar® and its analogs have proven to be useful in transplantation medicine, and also for treatment of rheumatic arthritis and psoriasis .
  • Treatment of Heart Diseases

    • Flosequinan is one of the new generation drugs for treatment of heart diseases that incorporates the quinoline structure .
  • Commercial Production of Cyanine Dyes

    • Cyanine dyes based on quinolines make a considerable share in commercial production .
  • Research Studies

    • A growing interest in fluorinated derivatives of quinolines stimulates research studies aimed at development of novel methods of synthesis, studying of reactivity of fluorinated quinolines and their plausible practical applications .
  • Enzyme Inhibitors

    • Many synthetic quinolines have proven to exhibit antibacterial, antineoplastic, and antiviral activities .
    • They are known to inhibit various enzymes, enhancing their biological activity .
  • Antimalarial Drugs

    • The quinoline skeleton has been used for a long time as a basic structure for the synthesis of antimalarial drugs .
    • For example, fluoroquine and mefloquine are synthetic antimalarial drugs that incorporate the quinoline structure .
  • Antineoplastic Drugs

    • Antineoplastic drug Brequinar® and its analogs proved to be useful in transplantation medicine, and also for treatment of rheumatic arthritis and psoriasis .
  • Treatment of Heart Diseases

    • Flosequinan is one of drugs of new generation for treatment of heart diseases .
  • Commercial Production of Cyanine Dyes

    • Cyanine dyes based on quinolines make a considerable share in commercial production .
  • Research Studies

    • A growing interest in fluorinated derivatives of quinolines stimulates research studies aimed at development of novel methods of synthesis, studying of reactivity of fluorinated quinolines and their plausible practical applications .

Safety And Hazards

4-Chloro-8-fluoro-3-iodoquinoline may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Future Directions

Fluorinated quinolines, such as 4-Chloro-8-fluoro-3-iodoquinoline, have found applications in various fields including medicine, agriculture, and as components for liquid crystals . A growing interest in fluorinated derivatives of quinolines stimulates research studies aimed at the development of novel methods of synthesis, studying the reactivity of fluorinated quinolines, and their plausible practical applications .

properties

IUPAC Name

4-chloro-8-fluoro-3-iodoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClFIN/c10-8-5-2-1-3-6(11)9(5)13-4-7(8)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQHPXFMRRZAKMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN=C2C(=C1)F)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClFIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-8-fluoro-3-iodoquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-8-fluoro-3-iodoquinoline
Reactant of Route 2
4-Chloro-8-fluoro-3-iodoquinoline
Reactant of Route 3
Reactant of Route 3
4-Chloro-8-fluoro-3-iodoquinoline
Reactant of Route 4
Reactant of Route 4
4-Chloro-8-fluoro-3-iodoquinoline
Reactant of Route 5
4-Chloro-8-fluoro-3-iodoquinoline
Reactant of Route 6
4-Chloro-8-fluoro-3-iodoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.